Home > Products > Screening Compounds P8058 > Anti-Influenza agent 4
Anti-Influenza agent 4 -

Anti-Influenza agent 4

Catalog Number: EVT-10948560
CAS Number:
Molecular Formula: C19H18N2O5S
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anti-Influenza Agent 4, specifically known as 4-[(quinolin-4-yl)amino]benzamide, is a compound designed for its potential efficacy against influenza viruses. This compound belongs to a class of derivatives that have shown promise in inhibiting various strains of the influenza virus, including H1N1 and H3N2. The need for novel antiviral agents arises from the persistent challenge of influenza virus mutations and resistance to existing treatments.

Source

The compound was synthesized and evaluated in several studies focusing on its antiviral properties. Notably, research published in PubMed and other scientific journals highlights the compound's design, synthesis, and biological evaluation against influenza viruses .

Classification

4-[(quinolin-4-yl)amino]benzamide is classified as an antiviral agent targeting the influenza virus. It operates primarily by inhibiting viral replication mechanisms, specifically through interactions with viral proteins essential for the virus's lifecycle.

Synthesis Analysis

Methods

The synthesis of 4-[(quinolin-4-yl)amino]benzamide involves multi-step organic reactions, typically starting from readily available quinoline derivatives. The process includes:

  1. Formation of the amine linkage: This is achieved by reacting a quinoline derivative with an appropriate benzoyl chloride under basic conditions.
  2. Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

Technical Details

Key techniques used in the synthesis include:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): For structural confirmation.
  • Mass Spectrometry: To determine molecular weight and confirm the identity of the synthesized compound.
  • High-Performance Liquid Chromatography (HPLC): For assessing purity.
Molecular Structure Analysis

Structure

The molecular structure of 4-[(quinolin-4-yl)amino]benzamide features a quinoline ring system connected to an amino group attached to a benzamide moiety. This structural arrangement is crucial for its biological activity.

Data

The molecular formula is C15H12N2OC_{15}H_{12}N_{2}O, with a molecular weight of approximately 240.27 g/mol. The compound exhibits specific stereochemical configurations that enhance its binding affinity to viral targets.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 4-[(quinolin-4-yl)amino]benzamide include:

  1. Inhibition of Neuraminidase: This enzyme is critical for viral release from infected cells; thus, its inhibition leads to reduced viral spread.
  2. Interaction with Ribonucleoprotein Complexes: The compound has been shown to interact effectively with ribonucleoproteins, which are essential for viral RNA replication.

Technical Details

Research indicates that the compound demonstrates significant activity against multiple influenza strains, with effective concentrations (EC50) reported around 11.38 µM in biological assays .

Mechanism of Action

Process

The mechanism by which 4-[(quinolin-4-yl)amino]benzamide exerts its antiviral effects involves:

  1. Binding to Viral Proteins: The compound binds to specific sites on viral proteins, disrupting their function.
  2. Inhibition of Viral Replication: By interfering with the assembly and release of viral particles, it effectively reduces viral load within host cells.

Data

Inhibition rates observed in studies indicate that at concentrations around 100 µM, the compound can inhibit up to 80% of ribonucleoprotein activity .

Physical and Chemical Properties Analysis

Physical Properties

4-[(quinolin-4-yl)amino]benzamide appears as a crystalline solid at room temperature. It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its lipophilicity aligns well with Lipinski's rule of five, indicating favorable pharmacokinetic properties .

Applications

Scientific Uses

The primary application of 4-[(quinolin-4-yl)amino]benzamide lies in its potential use as an antiviral agent against influenza viruses. Its efficacy against various strains makes it a candidate for further development in antiviral therapies, particularly in light of rising resistance to existing antiviral medications.

Introduction to Influenza Virus Pathogenesis and Therapeutic Challenges

Global Burden of Influenza and Limitations of Current Antivirals

Influenza viruses cause approximately 1 billion infections annually worldwide, resulting in 290,000–650,000 respiratory-related deaths [1] [6]. High-risk populations—including infants, elderly individuals, and immunocompromised patients—experience disproportionate morbidity due to complications such as pneumonia and secondary bacterial infections [5] [9]. Despite widespread vaccination programs, limitations such as antigenic mismatch, variable efficacy (as low as 20% in some seasons), and slow production timelines undermine their protective impact [3] [5].

Antivirals remain critical for disease management, yet their utility is constrained by several factors. Neuraminidase inhibitors (oseltamivir, zanamivir) dominate treatment protocols, reducing symptom duration by 30–44% when administered within 48 hours of onset [2] [6]. However, their effectiveness is compromised by poor bioavailability (zanamivir requires inhalation) and limited impact in severe cases. Polymerase inhibitors (baloxavir marboxil) inhibit cap-dependent endonuclease activity, demonstrating potent viral load reduction within 24 hours in uncomplicated influenza [1] [2]. Nevertheless, their single-dose advantage is counterbalanced by rapid emergence of resistance mutations (e.g., I38T in PA subunit) [1] [8]. Adamantanes (amantadine, rimantadine) are no longer recommended due to near-ubiquitous resistance (>90% in H3N2/H1N1 strains) linked to S31N mutations in the M2 ion channel [2] [6].

Table 1: Limitations of Current Influenza Antiviral Classes

Antiviral ClassRepresentative AgentsPrimary Limitations
Neuraminidase InhibitorsOseltamivir, ZanamivirLimited efficacy in late-presenting/severe cases; poor oral bioavailability (zanamivir)
Polymerase InhibitorsBaloxavir marboxilHigh resistance frequency post-treatment (up to 9.7% in clinical trials)
M2 Ion Channel BlockersAmantadine, Rimantadine>90% global resistance in influenza A; ineffective against influenza B

Emergence of Drug-Resistant Influenza Strains and Need for Novel Inhibitors

Influenza’s error-prone RNA-dependent RNA polymerase introduces ~1 mutation per replicated genome, driving antigenic drift and facilitating escape from immune and antiviral pressure [5] [8]. Resistance to neuraminidase inhibitors manifests predominantly via mutations in the catalytic site (e.g., H275Y in N1, conferring oseltamivir resistance), which emerged in >90% of pre-2009 H1N1 strains and persists in immunocompromised patients receiving therapy [6] [8]. Baloxavir’s single-dose regimen selects for PA/I38X variants within 3–9 days post-treatment, with studies showing 2.2–9.7% of patients harboring resistant viruses [1] [3]. Critically, some resistant strains (e.g., H275Y-H1N1pdm09) retain replicative fitness and transmissibility, enabling community spread [6] [8].

The genetic plasticity of influenza is exacerbated by reassortment (antigenic shift), which introduced pandemic H1N1 (2009) through recombination of avian, swine, and human viral segments [5] [9]. Highly pathogenic avian influenza (HPAI) strains like H5N1 and H7N9 pose additional threats, with case fatality rates of 62% and documented resistance to oseltamivir in human isolates [9] [10]. These dynamics underscore the necessity for novel inhibitors targeting conserved viral components with higher genetic barriers to resistance.

Table 2: Key Resistance Mutations in Influenza Antivirals

AntiviralResistance Mutation(s)Frequency in Clinical Settings
OseltamivirH275Y (N1)Up to 90% in pre-2009 H1N1; <1.5% in H1N1pdm09 without drug pressure
BaloxavirI38T/M/F (PA)9.7% in H3N2; 2.2% in H1N1 clinical trials
AmantadineS31N (M2)>90% in circulating influenza A

Role of Hemagglutinin and Neuraminidase in Viral Entry and Release

Influenza A virions deploy two surface glycoproteins—hemagglutinin (HA) and neuraminidase (NA)—with complementary yet opposing functions. HA initiates infection by binding terminal α2,3- or α2,6-linked sialic acid receptors on host respiratory epithelial cells [4] [10]. Avian-adapted viruses preferentially bind α2,3-linked receptors, while human-adapted strains target α2,6-linked glycans, a specificity modulated by HA mutations (e.g., Q226L for human adaptation) [4] [7]. Following receptor-mediated endocytosis, HA undergoes pH-dependent conformational changes in endosomes, enabling membrane fusion and viral ribonucleoprotein (vRNP) release [4] [10].

NA cleaves sialic acid residues from glycoproteins and glycolipids, preventing viral aggregation and enabling progeny virion release [7] [10]. Emerging evidence indicates NA also facilitates viral entry by:

  • Degrading decoy receptors in respiratory mucins, enhancing access to target cells [10].
  • Complementing HA binding through catalytic site mutations (e.g., D151G, G147R) that enable receptor attachment, particularly when HA affinity is suboptimal [10].
  • Promoting endocytosis by relocating virions to endocytosis-active membrane domains [10].

This functional synergy makes HA-NA coevolution critical for viral fitness. NA stalk deletions—common in avian H5N1 adapting to mammals—reduce enzymatic activity but may compensate for HA binding avidity changes [4] [7].

Table 3: Functions of Hemagglutinin and Neuraminidase in Viral Replication

GlycoproteinPrimary FunctionMolecular Mechanism
Hemagglutinin (HA)Receptor binding and membrane fusionBinds sialic acid receptors; triggers pH-dependent fusion in endosomes
Neuraminidase (NA)Sialic acid cleavagePrevents virion aggregation; facilitates release from infected cells
NA (emerging roles)Viral entry enhancementDegrades mucins; binds sialic acids via catalytic site mutations (e.g., G147R)

The interdependence of HA and NA creates vulnerabilities exploitable by novel inhibitors. For example, agents disrupting HA-receptor engagement or allosterically modulating NA’s dual receptor-binding/sialidase activity could inhibit both viral entry and egress [3] [10]. Such strategies are vital for overcoming limitations of single-target therapies like baloxavir or oseltamivir.

Properties

Product Name

Anti-Influenza agent 4

IUPAC Name

N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-4-methoxybenzamide

Molecular Formula

C19H18N2O5S

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C19H18N2O5S/c1-25-16-9-7-14(8-10-16)19(22)21-15-4-2-6-18(12-15)27(23,24)20-13-17-5-3-11-26-17/h2-12,20H,13H2,1H3,(H,21,22)

InChI Key

HBZICUMXNDTDSI-UHFFFAOYSA-N

Solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NCC3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.